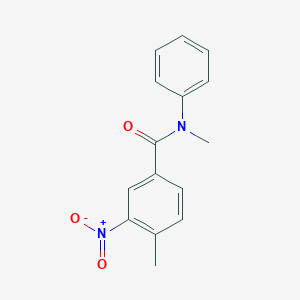

N,4-dimethyl-3-nitro-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N,4-dimethyl-3-nitro-N-phenylbenzamide often involves complex reactions, including acylation and catalytic hydrogenation. For instance, one study described the synthesis of related benzamide compounds through reactions involving specific reagents and conditions to achieve the desired product, ensuring high yields and purity (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been analyzed through X-ray crystallography, revealing detailed geometric configurations. These studies often highlight the planarity and rotational conformations of various functional groups within the molecule. For example, research by Arslan, Kazak, and Aydın (2015) used X-ray diffraction techniques to determine the structure of related compounds, comparing experimental data with theoretical calculations to validate the findings (Arslan et al., 2015).

Chemical Reactions and Properties

The chemical behavior of this compound and similar compounds includes various reactions, such as demethylation processes. Constantino, Rosa, and Iley (1992) investigated the microsomal demethylation of N,N-dimethylbenzamides, providing insights into the reaction mechanisms and kinetic aspects of these transformations (Constantino et al., 1992).

Physical Properties Analysis

The physical properties of this compound and related molecules, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Studies like those conducted by Wardell, Low, and Glidewell (2007) have elucidated the crystal structures and provided data on the physical characteristics of similar compounds (Wardell et al., 2007).

Scientific Research Applications

Synthesis and Structural Characterisation

Research on similar nitrobenzamide compounds emphasizes their synthesis and characterization, highlighting their potential in materials science and chemistry. For instance, the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds have been detailed, showcasing their experimental and theoretical properties such as molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015). These foundational studies are crucial for understanding the chemical behavior and potential applications of similar compounds, including N,4-dimethyl-3-nitro-N-phenylbenzamide.

Crystal Engineering and Molecular Interactions

Another area of research is crystal engineering, where nitrobenzamide compounds are utilized to understand molecular interactions and design novel crystal structures. Studies have explored the formation of molecular tapes via hydrogen bonds and halogen bonds, contributing to the field of crystal design and engineering (Saha, Nangia, & Jaskólski, 2005). Such research can inform the development of new materials with tailored properties.

Electro-organic Synthesis

Research into the electrochemical properties of nitrobenzamide compounds, such as the cathodic dimerization of 4-nitrobenzylbromide, indicates potential applications in electro-organic synthesis (He, Watts, Marken, & Haswell, 2005). This field explores the conversion of simple organic compounds into more complex structures through electrochemical reactions, which could be relevant for synthesizing derivatives of this compound.

Advanced Oxidation Processes

The study of advanced oxidation mechanisms, such as the degradation of nitrobenzene using MnCo2O4/g-C3N4, showcases the potential of nitrobenzamide compounds in environmental applications (Zheng et al., 2021). These processes are vital for treating water and wastewater, indicating that similar compounds could be used as catalysts or reactants in pollutant degradation.

properties

IUPAC Name |

N,4-dimethyl-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHJBVGAZGHZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)